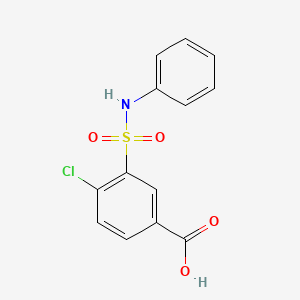

4-Chloro-3-(phenylsulfamoyl)benzoic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

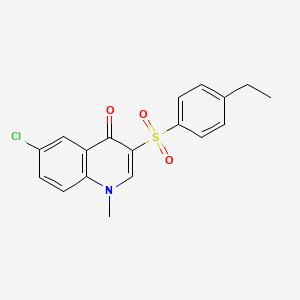

4-Chloro-3-(phenylsulfamoyl)benzoic acid, also referred to as PCSA, is an organic compound. It has a molecular formula of C13H10ClNO4S and an average mass of 311.741 Da .

Molecular Structure Analysis

The molecular structure of 4-Chloro-3-(phenylsulfamoyl)benzoic acid consists of 13 carbon atoms, 10 hydrogen atoms, 1 chlorine atom, 1 nitrogen atom, 4 oxygen atoms, and 1 sulfur atom .Applications De Recherche Scientifique

Polymer-Rare Earth Complexes

The compound is used in the preparation of polymer-rare earth complexes. Specifically, it assists in the formation of complexes that exhibit strong fluorescence emission. This fluorescence is significantly enhanced by the aryl carboxylic acid ligands chemically attached to the side chains, demonstrating an "Antenna Effect" in these complexes (Gao, Fang, & Men, 2012).

Catalyst in Organic Synthesis

It serves as a catalyst in the synthesis of organic compounds. An example includes its role in facilitating the synthesis of 4,4′-(arylmethylene)bis(1H-pyrazol-5-ols) via condensation reactions. This method offers several advantages such as high yields and eco-friendly conditions (Karimi-Jaberi, Pooladian, Moradi, & Ghasemi, 2012).

Synthesis of Bioactive Compounds

It is utilized in the synthesis of bioactive compounds, particularly in the field of medicinal chemistry. For instance, its derivatives have been explored for their potential biological activity, including antimicrobial properties (Havaldar & Khatri, 2006).

Hypervalent Iodine Reagents

It plays a role in the creation of hypervalent iodine reagents for organic synthesis, especially in the vicinal halomethoxylation of unsaturated compounds. These reagents offer the advantage of recyclability and ease of separation from reaction mixtures (Yusubov, Drygunova, & Zhdankin, 2004).

Antimicrobial and Antioxidant Activities

Certain derivatives of the compound exhibit antimicrobial and antioxidant activities. These derivatives are synthesized through the reaction with benzenesulfonyl chloride and have shown promising results against various microorganisms and in antioxidant assays (Egbujor, Okoro, & Okafor, 2019).

Environmental Applications

It is used in environmental applications such as water purification. Specifically, it assists in the degradation of pollutants under UV light in the presence of titanium dioxide, contributing to the mineralization of various organic compounds (Matthews, 1990).

Propriétés

IUPAC Name |

4-chloro-3-(phenylsulfamoyl)benzoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10ClNO4S/c14-11-7-6-9(13(16)17)8-12(11)20(18,19)15-10-4-2-1-3-5-10/h1-8,15H,(H,16,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SSOMJRJEEVXYPJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NS(=O)(=O)C2=C(C=CC(=C2)C(=O)O)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10ClNO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.74 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Chloro-3-(phenylsulfamoyl)benzoic acid | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(3-(benzo[d]thiazol-2-yl)-4,5-dimethylthiophen-2-yl)-3-((4-chlorophenyl)sulfonyl)propanamide](/img/structure/B2683159.png)

![1-[(2,6-Dichlorophenyl)methyl]-2-oxo-6-[3-(trifluoromethyl)phenyl]pyridine-3-carbonitrile](/img/structure/B2683165.png)

![(3-(Benzyloxy)phenyl)(1,1-difluoro-6-azaspiro[2.5]octan-6-yl)methanone](/img/structure/B2683170.png)

![3-[(4-fluorophenyl)methyl]-1-methyl-8-phenyl-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2683176.png)

![2-(6,8-dioxo-7-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)-7,8-dihydro-[1,3]dioxolo[4,5-g]quinazolin-5(6H)-yl)acetamide](/img/structure/B2683179.png)

![(Z)-N-(4-ethoxy-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)benzo[d]thiazole-2-carboxamide](/img/structure/B2683181.png)